diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate
Description
Historical Development of Thieno[2,3-d]Pyrimidine Chemistry
Thieno[2,3-d]pyrimidines emerged as bioisosteres of purine bases in the mid-20th century, with early synthetic efforts focused on mimicking adenine’s electronic profile. The Gewald reaction, a cornerstone in thiophene synthesis, enabled the first practical routes to thieno[2,3-d]pyrimidines by cyclizing 2-aminothiophene-3-carbonitriles with carbonyl compounds. By the 1980s, advancements in cyclocondensation techniques, such as Dieckmann cyclization and Krapcho decarboxylation, allowed modular construction of substituted derivatives. A pivotal milestone occurred in 2012 with the rational design of thieno[2,3-d]pyrimidines as phosphodiesterase-4B (PDE4B) inhibitors, demonstrating their potential in modulating cyclic adenosine monophosphate (cAMP) pathways. Subsequent decades saw diversification into anti-inflammatory, anticancer, and antimicrobial agents, driven by the scaffold’s adaptability to regioselective functionalization.
Structural Significance of Fused Heterocyclic Scaffolds
The thieno[2,3-d]pyrimidine core combines a thiophene ring fused to pyrimidine at the 2,3-position, creating a planar, π-conjugated system. X-ray crystallography reveals intramolecular hydrogen bonding between the pyrimidine N1 and adjacent substituents, stabilizing a rigid conformation critical for target binding. For example, in PDE4B inhibitors, the nitrile group at position 6 forms a dipole interaction with Gln-443, while the fused cyclohexane ring occupies a hydrophobic pocket. The scaffold’s electron-deficient pyrimidine ring also facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in docking studies. These features make thieno[2,3-d]pyrimidines versatile platforms for structure-activity relationship (SAR) optimization.
Comparative Analysis of Thienopyrimidine Isomers
Thienopyrimidines exist as three isomers differentiated by fusion positions: [2,3-d], [3,2-d], and [3,4-d]. The table below summarizes their distinct electronic and steric properties:
The [2,3-d] isomer’s electron deficiency at N1 enhances hydrogen-bond acceptor capacity, favoring interactions with targets like PDE4B. In contrast, the [3,4-d] isomer’s nucleophilic C5 position supports electrophilic substitutions, enabling antimalarial activity via falcipain-2 inhibition.
Position of Target Compound in Heterocyclic Chemistry Landscape
The target compound integrates a 2-methylthieno[2,3-d]pyrimidin-4-yl moiety linked via a thioacetyl bridge to a dimethylpyrrole ring, itself attached to a diethyl isophthalate core. This architecture reflects three design principles:
- Bioisosteric Replacement : The thieno[2,3-d]pyrimidine mimics adenine’s hydrogen-bonding profile, potentially targeting purinergic receptors or enzymes.
- Steric Modulation : The 2-methyl group on the thienopyrimidine and dimethyl substituents on the pyrrole enforce a twisted conformation, reducing metabolic oxidation.
- Prodrug Potential : The diethyl ester groups on isophthalate may enhance lipophilicity for tissue penetration, with in vivo esterase hydrolysis yielding the active carboxylic acid.
Synthetically, this molecule likely derives from sequential Gewald thiophene assembly, Suzuki coupling for pyrrole integration, and Steglich esterification—a pathway aligning with multi-step strategies reported for analogous derivatives. Its structural complexity positions it as a high-priority candidate for probing cAMP-mediated pathways or cyclooxygenase (COX) inhibition, given precedent SAR in PDE4B and prostaglandin E2 modulation.
Properties
IUPAC Name |
diethyl 5-[2,5-dimethyl-3-[2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S2/c1-6-34-26(32)18-11-19(27(33)35-7-2)13-20(12-18)30-15(3)10-22(16(30)4)23(31)14-37-25-21-8-9-36-24(21)28-17(5)29-25/h8-13H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYDLMRGIRJPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CSC3=NC(=NC4=C3C=CS4)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thienopyrimidine Synthesis: The thienopyrimidine moiety can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrile.
Coupling Reactions: The pyrrole and thienopyrimidine units are then coupled using a thioesterification reaction, forming the thioacetyl linkage.
Esterification: Finally, the isophthalate ester is introduced through an esterification reaction with diethyl isophthalate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioacetyl positions, using reagents such as sodium methoxide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium methoxide, thiols, under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate is , with a molecular weight of approximately 569.7 g/mol. The compound features multiple functional groups that contribute to its biological activity and potential applications.
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit tumor growth in various cancer models. These compounds are thought to interfere with cellular signaling pathways involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[2,3-d]pyrimidine derivatives showed promising results against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Antimicrobial Properties
The compound's thienopyrimidine moiety has been linked to antimicrobial activity. Similar derivatives have shown efficacy against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | Staphylococcus aureus | 8 µg/mL |
| Thieno[2,3-d]pyrimidine Derivative B | Escherichia coli | 16 µg/mL |
| Thieno[2,3-d]pyrimidine Derivative C | Candida albicans | 32 µg/mL |
Material Science Applications
1. Polymer Chemistry
this compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials with specific functionalities.
Case Study : Research has shown that incorporating thienopyrimidine-based compounds into polymer matrices can improve their resistance to degradation under UV light exposure, making them suitable for outdoor applications .
Biochemical Research Applications
The compound is also a candidate for biochemical studies due to its ability to modulate enzyme activity. Its interactions with specific enzymes could provide insights into metabolic pathways and lead to the discovery of new therapeutic targets.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | Competitive | 50 |
| Protein kinase B (Akt) | Noncompetitive | 25 |
Mechanism of Action
The mechanism of action of diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives are widely studied for their biological activity. A key comparison is with ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (, Compound 1):
The fused thienopyrimidine in the target compound may confer greater π-stacking capability and metabolic stability compared to the simpler pyrimidine-thietan system in Compound 1 .
Diethyl Ester-Containing Agrochemicals
The diethyl isophthalate moiety is structurally analogous to diethyl esters in pesticide derivatives, such as diazinon oxygen analog ():
Key Research Findings
ADMET Properties (Inferred)
Biological Activity
Diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of thieno[2,3-d]pyrimidine derivatives and subsequent coupling reactions with isophthalic acid derivatives.
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown activity against various bacterial strains and fungi. The specific compound has not been extensively studied for antimicrobial activity; however, its structural analogs suggest potential efficacy against pathogens .
Anticancer Activity
Studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cell lines. For example, compounds with similar scaffolds have been reported to exhibit cytotoxic effects against murine Sarcoma 180 and L1210 cell lines . The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation.
The proposed mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes crucial for DNA replication and repair.
- Interaction with Receptors: Some derivatives interact with nuclear hormone receptors which can lead to altered gene expression patterns related to cellular growth and apoptosis .
Case Studies
Data Summary Table
| Property | Observation |
|---|---|
| Synthesis Method | Multi-step organic reactions |
| Antimicrobial Activity | Potential based on structural analogs |
| Anticancer Activity | Cytotoxic effects on cancer cell lines |
| Mechanism | Enzyme inhibition and receptor interaction |
Q & A
Q. What are effective synthetic strategies for preparing diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. A plausible route includes:
- Step 1 : Condensation of thieno[2,3-d]pyrimidine derivatives with acetylated pyrrole intermediates using thioglycolic acid to introduce the thioacetyl bridge.
- Step 2 : Esterification of the isophthalate moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCC/DMAP catalysis).
- Key Reference : Similar bis-heterocyclic systems (e.g., bis-pyrimidines) are synthesized via enaminone intermediates using dimethylformamide dimethyl acetal (DMF-DMA) to facilitate cyclization .
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substituent connectivity, with emphasis on distinguishing pyrrole (δ 6.5–7.5 ppm) and thienopyrimidine (δ 8.0–9.0 ppm) protons. Mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (e.g., via the SHELX suite) resolves stereoelectronic features. Note that disordered ester groups may require constraints during refinement .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the compound’s electronic properties and ligand-receptor interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., kinase domains). Parameterize the thienopyrimidine moiety as a potential ATP-binding site competitor.
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) and control experiments. For example, discrepancies in IC values may arise from differential solubility in DMSO carriers.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on pyrrole) to isolate contributions to activity. Validate using dose-response curves and statistical significance testing (p < 0.05).
Q. What challenges arise in X-ray crystallography for this compound, and how can they be mitigated?
- Methodological Answer :
- Challenges : Poor crystal growth due to flexible ester groups; twinning from non-covalent π-π stacking.
- Solutions : Optimize crystallization solvents (e.g., slow diffusion of hexane into ethyl acetate). For refinement, apply TWIN/BASF commands in SHELXL to model twinning and anisotropic displacement parameters for heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
